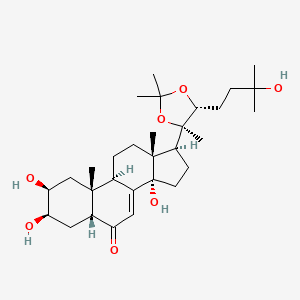
PtdIns-(3,4)-P2 (1,2-dihexanoyl) (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4)-P2 (1,2-dihexanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. The natural compound is the product of phosphorylation-dephosphorylation involving PtdIns-3-kinase and 5-phosphatases. The 3D-phosphorylated PtdIns are resistant to hydrolysis by phospholipase C.
科学的研究の応用
Stress Response in Plants
Research has shown that phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P(2)], a key signaling molecule in animal cells, also plays a significant role in plants. Arabidopsis plants, when exposed to salinity and osmotic stress, rapidly increase PtdIns(4,5)P(2) synthesis. This alteration in PtdIns(4,5)P(2) synthesis suggests a unique signaling pathway in plants responding to stress, distinct from the responses observed in algae, yeasts, and animal cells. The rapid synthesis of PtdIns(4,5)P(2) and the subsequent hydrolysis to inositol 1,4,5-trisphosphate (IP(3)) are associated with stress-induced calcium mobilization, highlighting a critical role of this pathway in stress response mechanisms in plants (Dewald et al., 2001).
Intracellular Distribution and Imaging
A new electron microscopic method has been developed to observe the distribution of PtdIns(3,4)P2 at a high spatial resolution. This method involves the use of the SDS-treated freeze-fracture replica labeling method with a recombinant GST-tagged pleckstrin homology (PH) domain of TAPP1 as the binding probe. This method has provided insights into the intracellular distribution of PtdIns(3,4)P2, particularly revealing its increase in the cytoplasmic leaflet of the plasma membrane under certain conditions. This advancement in microscopic technology allows for a more detailed understanding of the physiological functions of this less-studied phosphoinositide (Aktar et al., 2017).
Role in Endocytosis and Membrane Trafficking
PtdIns(4,5)P2 has been implicated in a variety of cellular functions, including signal transduction, organelle trafficking, and actin dynamics. Research has specifically highlighted its role in endocytosis, demonstrating how alterations in PtdIns(4,5)P2 levels can lead to defects in the internalization and recycling of transferrin. This phosphoinositide is involved in multiple trafficking and sorting events during endocytosis, indicating its fundamental role in cellular membrane dynamics (Kim et al., 2006).
Synaptic Vesicle Trafficking
In the context of nerve terminals, PtdIns(4,5)P2 synthesis has been shown to be crucial for the regulation of synaptic vesicle exocytosis. Decreased levels of PtdIns(4,5)P2 lead to a range of synaptic defects, including altered synaptic vesicle pool size, delayed endocytosis, and slower recycling kinetics. This evidence underscores the importance of PtdIns(4,5)P2 in the regulation of synaptic vesicle cycle steps, demonstrating its vital role in synaptic transmission (Di Paolo et al., 2004).
特性
分子式 |
C21H38O19P3 · 3Na |
|---|---|
分子量 |
756.4 |
InChI |
InChI=1S/C21H41O19P3.3Na/c1-3-5-7-9-14(22)35-11-13(37-15(23)10-8-6-4-2)12-36-43(33,34)40-19-16(24)17(25)20(38-41(27,28)29)21(18(19)26)39-42(30,31)32;;;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);;;/q;3*+1/p-3/t13-,16-,17-,18+,1 |
InChIキー |
RLSRPPXCLVFTHW-LSGXMVLJSA-K |
SMILES |
CCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCC)=O)=O.[Na+].[Na+].[Na+] |
同義語 |
DHPI-3,4-P2; Phosphatidylinositol-3,4-bisphosphate C-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8aR,9R)-5-[[(6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1152659.png)

![sodium;[(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-3-oxo-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] sulfate](/img/structure/B1152666.png)
